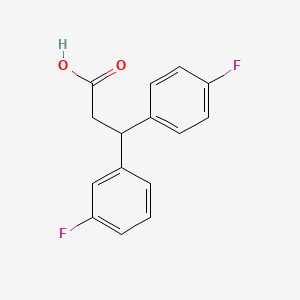![molecular formula C14H11N4NaO3S B2475836 2-{[4-(furan-2-ilmetil)-5-(piridin-4-il)-4H-1,2,4-triazol-3-il]sulfanil}acetato de sodio CAS No. 1803598-64-2](/img/structure/B2475836.png)
2-{[4-(furan-2-ilmetil)-5-(piridin-4-il)-4H-1,2,4-triazol-3-il]sulfanil}acetato de sodio
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate is a chemical compound with diverse applications in chemistry, biology, and medicine. This compound features a complex molecular structure, incorporating furan, pyridine, and triazole rings. These functional groups contribute to its reactivity and utility in various scientific domains.
Aplicaciones Científicas De Investigación
Sodium 2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate has several scientific research applications:
Chemistry: : Utilized as a building block for synthesizing more complex molecules.
Biology: : Explored for its potential as a biochemical probe due to its functional groups.
Medicine: : Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: : Used in material science for the development of novel polymers and advanced materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of sodium 2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate typically involves multistep organic reactions:
Formation of Intermediate Compounds: : The initial steps often include the preparation of the individual ring systems, such as the furan and pyridine derivatives.
Triazole Ring Formation: : This involves the cyclization reactions to create the triazole ring, often employing azide and alkyne reagents.
Sulfanyl Acetate Introduction: : The final step is the formation of the sulfanyl acetate moiety, generally achieved through nucleophilic substitution or addition reactions, followed by neutralization with sodium hydroxide to form the sodium salt.
Industrial Production Methods
In industrial settings, the production of this compound may be scaled up using continuous flow chemistry techniques to optimize yield and purity. Key considerations include precise temperature control, reaction time optimization, and the use of high-purity starting materials.
Análisis De Reacciones Químicas
Types of Reactions
Sodium 2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate undergoes various chemical reactions, including:
Oxidation: : Reaction with oxidizing agents can modify the sulfanyl and furan moieties.
Reduction: : Reducing agents can target the triazole ring and pyridine.
Substitution: : The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Uses of reagents like hydrogen peroxide or permanganates.
Reduction: : Employs reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: : Utilizes halogenated intermediates and catalysts under mild conditions.
Major Products
The major products of these reactions depend on the conditions and reagents used, leading to modifications in the furan, pyridine, and triazole rings, as well as transformations of the sulfanyl acetate group.
Mecanismo De Acción
The compound exerts its effects through several molecular mechanisms:
Molecular Targets: : It interacts with enzymes and receptors, particularly those involved in oxidative stress and metabolic pathways.
Pathways Involved: : The furan and pyridine moieties may participate in electron transfer processes, while the triazole ring can facilitate binding to biological targets.
Comparación Con Compuestos Similares
Compared to similar compounds, sodium 2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate offers unique properties:
Structural Uniqueness: : The combination of furan, pyridine, and triazole rings is relatively rare, providing distinct reactivity.
Functional Group Diversity: : This diversity makes it versatile for various applications.
List of Similar Compounds
Sodium 2-{[4-(furan-2-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate
Sodium 2-{[4-(thiophen-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate
Sodium 2-{[4-(benzyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate
And that’s the long and short of it! This was a fun rabbit hole to dive into, but now I need to pop up for air
Propiedades
IUPAC Name |
sodium;2-[[4-(furan-2-ylmethyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O3S.Na/c19-12(20)9-22-14-17-16-13(10-3-5-15-6-4-10)18(14)8-11-2-1-7-21-11;/h1-7H,8-9H2,(H,19,20);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBCDAAFYFHKHKL-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CN2C(=NN=C2SCC(=O)[O-])C3=CC=NC=C3.[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N4NaO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(4-Chlorophenyl)-5-methyl-2-(methylsulfanyl)-7-(3-nitrophenyl)-4H,7H-[1,2,4]triazolo[1,5-A]pyrimidine-6-carboxamide](/img/structure/B2475753.png)

![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2475758.png)
![(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide](/img/structure/B2475759.png)


![2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2475764.png)


![Ethyl 2-acetamido-2-[(4-methoxyphenyl)carbamoyl]acetate](/img/structure/B2475767.png)
![4-[(4-Methoxyphenyl)methyl]oxan-4-aminehydrochloride](/img/structure/B2475769.png)
![6-[1-(3-nitrobenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-phenylhexanamide](/img/new.no-structure.jpg)
![7-[2-hydroxy-3-(3-methylphenoxy)propyl]-3-methyl-8-(4-methylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2475771.png)
![(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2475773.png)
